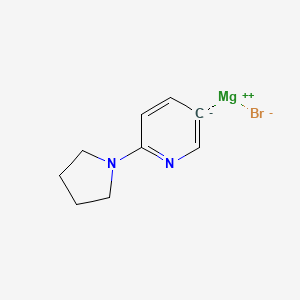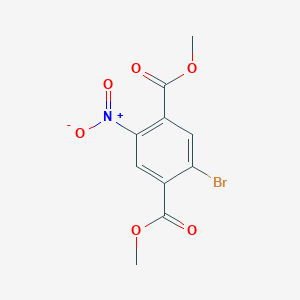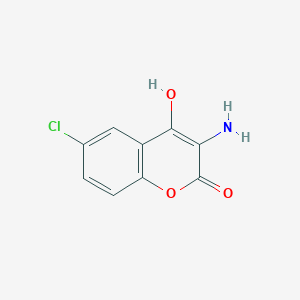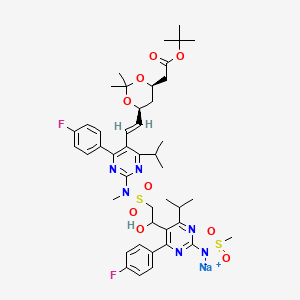
3-(4-Fluorophenyl)-2-propenylzinc iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Fluorophenyl)-2-propenylzinc iodide is an organozinc compound that features a zinc atom bonded to a 3-(4-fluorophenyl)-2-propenyl group and an iodide ion. This compound is of interest in organic synthesis due to its reactivity and utility in forming carbon-carbon bonds, particularly in cross-coupling reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 3-(4-fluorophenyl)-2-propenylzinc iodide typically involves the reaction of 3-(4-fluorophenyl)-2-propenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is often carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
3-(4-Fluorophenyl)-2-propenyl bromide+Zn→3-(4-Fluorophenyl)-2-propenylzinc bromide
This intermediate can then be treated with iodine to form the desired this compound:
3-(4-Fluorophenyl)-2-propenylzinc bromide+I2→3-(4-Fluorophenyl)-2-propenylzinc iodide+ZnBr2
Industrial Production Methods
Industrial production methods for organozinc compounds like this compound often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Fluorophenyl)-2-propenylzinc iodide primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds. This compound can also participate in other types of reactions, including:
Oxidation: Reacting with oxidizing agents to form corresponding alcohols or ketones.
Reduction: Undergoing reduction to form alkanes or other reduced products.
Substitution: Participating in nucleophilic substitution reactions to replace the iodide ion with other nucleophiles.
Common Reagents and Conditions
Palladium catalysts: Commonly used in cross-coupling reactions.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and other polar aprotic solvents.
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In cross-coupling reactions, the primary products are typically biaryl or diaryl compounds.
Aplicaciones Científicas De Investigación
3-(4-Fluorophenyl)-2-propenylzinc iodide has several applications in scientific research, including:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: Utilized in the preparation of functional materials with specific electronic or optical properties.
Catalysis: Acts as a catalyst or catalyst precursor in various chemical transformations.
Mecanismo De Acción
The mechanism by which 3-(4-fluorophenyl)-2-propenylzinc iodide exerts its effects in chemical reactions involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved in these reactions are primarily determined by the nature of the substrates and the specific reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-Fluorophenyl)-2-propenylzinc bromide
- 3-(4-Fluorophenyl)-2-propenylzinc chloride
- 3-(4-Fluorophenyl)-2-propenylmagnesium bromide
Uniqueness
3-(4-Fluorophenyl)-2-propenylzinc iodide is unique due to its specific reactivity and the presence of the iodide ion, which can influence the reaction kinetics and selectivity. Compared to its bromide and chloride counterparts, the iodide variant may offer different reactivity profiles and advantages in certain synthetic applications.
Propiedades
Fórmula molecular |
C9H8FIZn |
|---|---|
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
1-fluoro-4-prop-2-enylbenzene;iodozinc(1+) |
InChI |
InChI=1S/C9H8F.HI.Zn/c1-2-3-8-4-6-9(10)7-5-8;;/h4-7H,1,3H2;1H;/q-1;;+2/p-1 |
Clave InChI |
VCDNOIIKAMCVNC-UHFFFAOYSA-M |
SMILES canónico |
C=[C-]CC1=CC=C(C=C1)F.[Zn+]I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


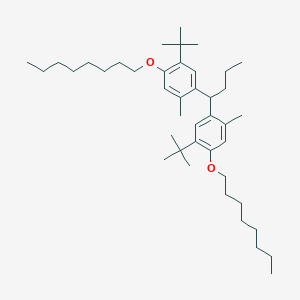
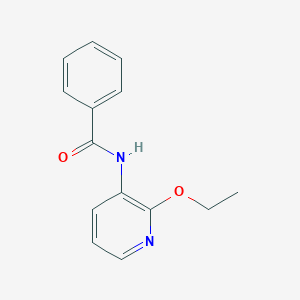

![[3-(3-Chloro-2-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14891653.png)


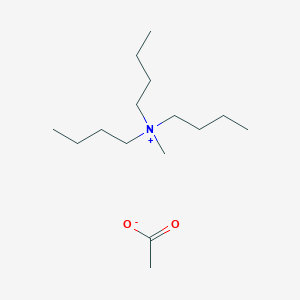
![N-[3-[2-(3-Aminopropoxy)ethoxy]propyl]-biotinamide](/img/structure/B14891671.png)

